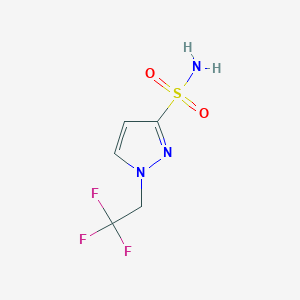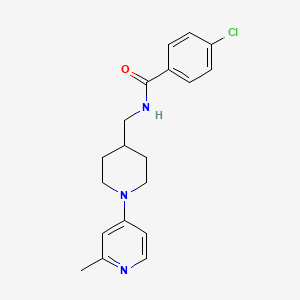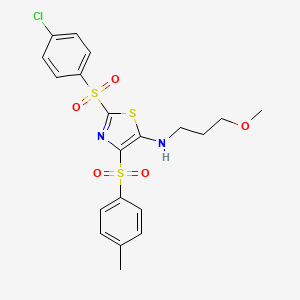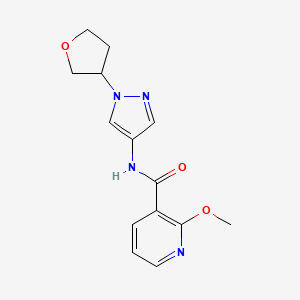![molecular formula C18H17ClFN3O2 B2917692 1-(5-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894032-30-5](/img/structure/B2917692.png)
1-(5-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea, also known as CEP-26401, is a novel compound that has been synthesized and studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
CNS Activity and Anxiolytic Properties
A study by Rasmussen et al. (1978) revealed that N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, which are chemically related to the compound , demonstrated anxiolytic activity. This class of compounds, with certain phenyl substitutions, showed potent muscle-relaxant properties, which were centrally mediated. This suggests that compounds structurally similar to 1-(5-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea might be explored for central nervous system applications, particularly for anxiolytic and muscle-relaxant effects (Rasmussen et al., 1978).
Orexin Receptor Mechanisms and Compulsive Behavior
Piccoli et al. (2012) investigated the effects of various urea derivatives on compulsive food consumption and binge eating in rats. They found that specific urea derivatives, such as GSK1059865 and SB-649868, effectively reduced binge eating behaviors without affecting normal food intake. This study indicates the potential of urea derivatives in the treatment of compulsive eating disorders (Piccoli et al., 2012).
Metal Ion-Binding Properties
Knobloch, Linert, and Sigel (2005) explored the metal ion-binding properties of uridine-type ligands, including compounds like 5-fluorouridine. They found that these compounds show interaction with various metal ions, suggesting possible applications in the study of metal ion binding in biological systems (Knobloch, Linert, & Sigel, 2005).
Urea Derivatives and Cell Division Regulation
Ricci and Bertoletti (2009) reviewed the cytokinin-like activity of certain urea derivatives, such as CPPU and TDZ, in in vitro plant morphogenesis studies. These compounds have been found to positively regulate cell division and differentiation, highlighting their potential use in agriculture and plant biology research (Ricci & Bertoletti, 2009).
Interaction with Fluoride Ions
Boiocchi et al. (2004) investigated the interaction of 1,3-bis(4-nitrophenyl)urea with various anions, including fluoride ions. Their study revealed unique interactions leading to hydrogen bonding and proton transfer, which could be significant in understanding the chemical behavior of similar urea derivatives in the presence of fluoride ions (Boiocchi et al., 2004).
Propiedades
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2/c1-11-5-6-12(19)7-16(11)22-18(25)21-14-9-17(24)23(10-14)15-4-2-3-13(20)8-15/h2-8,14H,9-10H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOWQSZLNOQGJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-nitrobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2917609.png)

![2,7-Bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]quinoline](/img/structure/B2917614.png)


![ethyl 1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2917620.png)
![9-Chloro-2-(furan-2-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2917621.png)

![4-[(Tert-butoxy)carbonyl]-2-[(prop-2-en-1-yloxy)methyl]morpholine-2-carboxylic acid](/img/structure/B2917624.png)



![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2917630.png)
![N-(1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2917632.png)